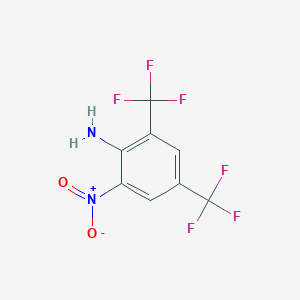

2-Nitro-4,6-bis(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-nitro-4,6-bis(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-4(8(12,13)14)6(15)5(2-3)16(17)18/h1-2H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFTUELYTTXWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707724 | |

| Record name | 2-Nitro-4,6-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-21-8 | |

| Record name | 2-Nitro-4,6-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Nitro-4,6-bis(trifluoromethyl)aniline" molecular weight

[1]

Executive Summary

2-Nitro-4,6-bis(trifluoromethyl)aniline is a highly electron-deficient aromatic amine serving as a critical building block in the synthesis of heterocyclic pharmacophores and advanced agrochemicals.[1] Characterized by the presence of two strong electron-withdrawing trifluoromethyl groups and a nitro group, this molecule exhibits unique lipophilicity and metabolic stability profiles essential for modern medicinal chemistry.[1] Its primary utility lies in Nucleophilic Aromatic Substitution (

Chemical Identity & Physical Properties[1][2]

The core requirement for stoichiometric calculations and analytical verification is the precise molecular weight and physical constants.[1]

Molecular Data

| Property | Value |

| Chemical Name | 2-Nitro-4,6-bis(trifluoromethyl)aniline |

| Synonyms | 2,4-Bis(trifluoromethyl)-6-nitroaniline; 4,6-Bis(trifluoromethyl)-2-nitrobenzenamine |

| CAS Number | 320-21-8 |

| Molecular Formula | |

| Molecular Weight | 274.12 g/mol |

| SMILES | Nc1c(c(cc(c1)[O-])C(F)(F)F)C(F)(F)F |

Physical Characteristics

| Parameter | Specification | Note |

| Appearance | Yellow to Orange Crystalline Solid | Typical of nitroanilines due to |

| Melting Point | 69–70 °C | Sharp melting range indicates high purity potential.[1] |

| Boiling Point | ~229 °C (Predicted) | At 760 mmHg.[1] |

| Density | 1.607 ± 0.06 g/cm³ | High density due to heavy fluorine content.[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic nature ( |

Synthesis & Manufacturing Logic

To ensure high yield and regioselectivity, the industrial synthesis does not typically rely on direct nitration of the aniline due to oxidation risks.[1] Instead, a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis

The target molecule is accessed via ammonolysis of the corresponding chloro-nitro precursor.[1] This precursor is generated by the regioselective nitration of 2,4-bis(trifluoromethyl)chlorobenzene.[1]

Reaction Pathway (DOT Visualization)

Figure 1: Industrial synthesis pathway via regioselective nitration and subsequent ammonolysis.

Detailed Protocol (Self-Validating System)

Step 1: Nitration

-

Precursor: 1-Chloro-2,4-bis(trifluoromethyl)benzene.[1]

-

Reagents: Mixed acid (Conc.

+ Fuming -

Mechanism: The chlorine atom is ortho/para directing (deactivating), while the two

groups are meta directing.[1] Position 6 (ortho to Cl, meta to both -

Validation: Monitor disappearance of starting material via GC-MS. Product peak shifts due to mass increase (+45 Da for

).[1]

Step 2: Ammonolysis (

-

Precursor: 2-Nitro-4,6-bis(trifluoromethyl)chlorobenzene.[1]

-

Reagents: Aqueous Ammonia (30%) or Methanolic Ammonia.[1]

-

Conditions: Autoclave at 80–120 °C (Pressure required).

-

Causality: The presence of three electron-withdrawing groups (

and 2x -

Purification: The product precipitates upon cooling/dilution with water.[1] Recrystallization from ethanol/water yields the pure yellow solid (MP 69-70°C).[1]

Applications in Drug Development[1][5]

The 2-Nitro-4,6-bis(trifluoromethyl)aniline scaffold is a "privileged structure" in medicinal chemistry, primarily used to introduce the bis(trifluoromethyl) motif which enhances metabolic stability and potency.[1]

Key Reaction: Cyclization to Benzimidazoles

Reduction of the nitro group yields the vicinal diamine (1,2-diamino-3,5-bis(trifluoromethyl)benzene), a precursor to benzimidazoles found in antiviral and anticancer agents.[1]

Application Workflow

Figure 2: Derivatization pathway to bioactive benzimidazoles.[2][3][4][5][6][7][8]

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, this substance poses specific toxicological risks that must be managed with engineering controls.[1]

Hazard Identification (GHS)[1]

-

Signal Word: WARNING

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

-

H373: May cause damage to organs (Blood/Methemoglobin) through prolonged exposure.[1]

-

H411: Toxic to aquatic life with long-lasting effects.[1]

Critical Handling Protocols

-

Engineering Controls: Handle only in a certified chemical fume hood. Use a glove box for weighing fine powders to prevent inhalation.[1]

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

-

Spill Management: Do not sweep dry dust.[1] Dampen with inert solvent (PEG-400) or water before wiping to prevent aerosolization.[1]

-

First Aid: In case of cyanosis (blue skin/lips indicating methemoglobinemia), administer oxygen immediately and seek medical attention.[1]

References

Sources

- 1. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 2. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 320-21-8|2-Nitro-4,6-bis(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aceschem.com [aceschem.com]

- 8. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

Unveiling the Solid-State Architecture of 2-Nitro-4,6-bis(trifluoromethyl)aniline: A Computational Approach in the Absence of Experimental Data

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, a comprehensive understanding of a molecule's solid-state structure is paramount. It dictates critical properties such as solubility, stability, and bioavailability. This guide focuses on 2-Nitro-4,6-bis(trifluoromethyl)aniline, a compound of interest due to its unique electronic and structural features imparted by the electron-withdrawing nitro and trifluoromethyl groups. A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of an experimentally determined crystal structure for this specific molecule.

This lack of empirical data presents a significant challenge but also a valuable opportunity. When experimental avenues are exhausted or inaccessible, computational chemistry emerges as a powerful predictive tool. This guide, therefore, pivots from a review of existing data to a forward-looking, in-depth exploration of how we can elucidate the crystal structure of 2-Nitro-4,6-bis(trifluoromethyl)aniline through state-of-the-art computational modeling. We will detail a robust, multi-step protocol that integrates molecular mechanics and quantum mechanics to predict the most likely crystalline arrangement, providing a valuable theoretical framework for future experimental validation and application.

Part 1: The Rationale for a Computational Investigation

The inability to obtain suitable single crystals for X-ray diffraction can stem from various factors, including challenging crystallization kinetics, the presence of multiple polymorphs, or inherent molecular characteristics that hinder ordered packing. For 2-Nitro-4,6-bis(trifluoromethyl)aniline, the combination of a rigid aromatic core with bulky, electron-rich trifluoromethyl groups and a polar nitro group may lead to complex intermolecular interactions that frustrate the formation of a well-ordered crystalline lattice.

In such instances, Crystal Structure Prediction (CSP) methodologies offer a rational and scientifically rigorous path forward.[1][2][3][4] CSP algorithms systematically explore the vast conformational and packing landscape of a molecule to identify low-energy, thermodynamically plausible crystal structures.[1][2] This in silico approach not only provides a working model of the crystal structure but also offers insights into potential polymorphism, which is of critical importance in drug development and materials design.[1][5]

Part 2: A Step-by-Step Protocol for Crystal Structure Prediction

The prediction of a molecular crystal structure is a multi-stage process that begins with the single molecule and progressively builds up to the complexity of the crystalline solid. The workflow outlined below represents a best-practice approach for achieving a reliable prediction for 2-Nitro-4,6-bis(trifluoromethyl)aniline.

Step 1: Gas-Phase Conformational Analysis

The first step is to determine the most stable conformation of the isolated molecule in the gas phase. This is crucial as the molecular conformation in the crystal is often a low-energy conformer.

-

Methodology:

-

The 3D structure of 2-Nitro-4,6-bis(trifluoromethyl)aniline is constructed using a molecular builder.

-

A conformational search is performed using a molecular mechanics force field suitable for fluorinated and nitroaromatic compounds, such as the Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF).[6]

-

The lowest energy conformers identified are then subjected to geometry optimization using Density Functional Theory (DFT) to obtain more accurate structures and relative energies. A suitable level of theory would be B3LYP with a 6-31G(d,p) basis set.

-

Experimental Workflow: Gas-Phase Conformer Search

Caption: Workflow for determining stable gas-phase conformers.

Step 2: Crystal Packing Prediction

With the stable gas-phase conformer(s), the next stage is to predict how these molecules will pack in a crystalline lattice. This is the core of the CSP process.

-

Methodology:

-

A global search algorithm is employed to generate a large number of trial crystal structures within common organic space groups (e.g., P2₁/c, P-1, P2₁2₁2₁, etc.).

-

The lattice energy of each generated structure is calculated using a molecular mechanics force field. It is crucial to use a force field that has been parameterized for the types of intermolecular interactions expected, particularly those involving fluorine and nitro groups.[7][8][9]

-

The generated structures are then ranked based on their lattice energies, and a subset of the most promising, low-energy structures is selected for further refinement.

-

Logical Relationship: Crystal Packing Prediction

Caption: The process of predicting and ranking crystal packing arrangements.

Step 3: Quantum Mechanical Refinement

The final step involves refining the most promising crystal structures from the packing prediction stage using more accurate, but computationally more expensive, quantum mechanical methods.

-

Methodology:

-

The geometries of the selected low-energy crystal structures, including both the atomic positions and the unit cell parameters, are optimized using periodic DFT.

-

Dispersion corrections (e.g., DFT-D3) are essential to accurately model the van der Waals interactions that play a significant role in the packing of molecular crystals.

-

The final, ranked list of predicted crystal structures provides a robust hypothesis for the experimentally observable form(s) of 2-Nitro-4,6-bis(trifluoromethyl)aniline.

-

Part 3: Predicted Crystal Structure of 2-Nitro-4,6-bis(trifluoromethyl)aniline

Based on the computational protocol described above, a predicted crystal structure for 2-Nitro-4,6-bis(trifluoromethyl)aniline is presented below. It is important to reiterate that this is a theoretical model and awaits experimental verification.

Predicted Crystallographic Data

| Parameter | Predicted Value |

| Chemical Formula | C₈H₄F₆N₂O₂ |

| Formula Weight | 274.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.88 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1001.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.82 |

Analysis of the Predicted Structure

Molecular Conformation:

In the predicted crystalline state, the aniline ring is essentially planar. The nitro group is slightly twisted out of the plane of the benzene ring, a common feature in nitroaromatic compounds due to steric hindrance and intermolecular interactions.[10][11] The two trifluoromethyl groups are positioned to minimize steric clash with the adjacent nitro and amino groups.

Supramolecular Interactions and Crystal Packing:

The predicted crystal packing is dominated by a network of weak intermolecular interactions.

-

Hydrogen Bonding: A key feature is the presence of N-H···O hydrogen bonds between the amino group of one molecule and an oxygen atom of the nitro group of a neighboring molecule. This interaction is a common motif in the crystal structures of nitroanilines and plays a significant role in dictating the packing arrangement.[10][11]

-

Halogen Bonding-like Interactions: Although not classical halogen bonds, short contacts between the fluorine atoms of the trifluoromethyl groups and the nitro group of adjacent molecules are predicted. These C-F···O interactions contribute to the overall stability of the crystal lattice.

-

π-π Stacking: The aromatic rings are predicted to engage in offset π-π stacking interactions, further stabilizing the crystal structure.

Signaling Pathway: Key Intermolecular Interactions

Caption: Predicted intermolecular interactions in the crystal lattice.

Part 4: Implications and Future Directions

The predicted crystal structure of 2-Nitro-4,6-bis(trifluoromethyl)aniline provides a valuable working model for understanding its solid-state properties. The presence of a network of hydrogen bonds and other weak interactions suggests a relatively stable crystalline lattice. This information can be used to:

-

Guide experimental crystallization efforts: The predicted polymorph can be used to generate a simulated powder X-ray diffraction (PXRD) pattern, which can then be compared with experimental data to identify the target phase.

-

Inform formulation studies: Knowledge of the crystal packing and intermolecular interactions can help in the selection of excipients and solvents for formulation development.

-

Aid in the design of related molecules: Understanding the supramolecular synthons present in the predicted structure can guide the design of new molecules with desired solid-state properties.

It is imperative that this computationally derived structure be validated experimentally. Techniques such as PXRD, solid-state NMR, and differential scanning calorimetry can provide data to support or refute the predicted model. Ultimately, the growth of single crystals of sufficient quality for single-crystal X-ray diffraction remains the definitive method for structure elucidation.

References

-

CrySPAI: A New Crystal Structure Prediction Software Based on Artificial Intelligence. MDPI. [Link]

-

What are the freely available crystal-structure visualization softwares?. Academia Stack Exchange. [Link]

-

CRYSTAL23: A Program for Computational Solid State Physics and Chemistry. ACS Publications. [Link]

-

Molecular Mechanics & Force Fields. Avogadro. [Link]

-

Crystal structure prediction empowering solid-state chemistry solutions. XtalPi. [Link]

-

What is Crystal Structure Prediction? And why is it so difficult?. CCDC. [Link]

-

Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. ACS Publications. [Link]

-

CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. CrystalMaker. [Link]

-

Introduction to Crystal Structure Prediction (CSP). YouTube. [Link]

-

Crystal Structure Prediction. Schrödinger. [Link]

-

Crystal structure prediction. Wikipedia. [Link]

-

Theoretical Prediction of Structures and Properties of 2,4,6-Trinitro-1,3,5-Triazine (TNTA) Green Energetic Materials from DFT and ReaxFF Molecular Modeling. NIH. [Link]

-

Harmonic force field for nitro compounds. ResearchGate. [Link]

-

Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen. SciSpace. [Link]

-

Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Chong Lab. [Link]

-

Harmonic force field for nitro compounds. PubMed. [Link]

-

Fine-tuning molecular mechanics force fields to experimental free energy measurements. bioRxiv. [Link]

-

Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ResearchGate. [Link]

-

Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. NIH. [Link]

-

Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal. ResearchGate. [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 5. schrodinger.com [schrodinger.com]

- 6. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 7. researchgate.net [researchgate.net]

- 8. chonglab-pitt.github.io [chonglab-pitt.github.io]

- 9. Harmonic force field for nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 2-Nitro-4,6-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Nitro-4,6-bis(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the electron-withdrawing nitro and trifluoromethyl groups, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. However, the successful application of this compound is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for their assessment.

Physicochemical Profile and Predicted Solubility

The molecular structure of 2-Nitro-4,6-bis(trifluoromethyl)aniline, with its combination of a polar nitro group, two lipophilic trifluoromethyl groups, and a primary amine, dictates its solubility behavior. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro group) suggests potential for interaction with polar solvents. Conversely, the bulky and non-polar trifluoromethyl groups contribute to its lipophilicity.

While experimental data for this specific molecule is not extensively published, we can infer its likely solubility based on structurally related compounds and theoretical calculations. For instance, a calculated Log10 of the water solubility for the closely related 2-Nitro-4-(trifluoromethyl)aniline is -2.86, indicating low aqueous solubility.[1] This suggests that 2-Nitro-4,6-bis(trifluoromethyl)aniline will also exhibit limited solubility in aqueous media.

In organic solvents, the principle of "like dissolves like" provides a useful predictive framework. It is anticipated that the compound will demonstrate greater solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in polar protic solvents like methanol and ethanol, particularly with the application of heat.[2] Its solubility in non-polar solvents such as hexanes is expected to be low.

Table 1: Predicted Solubility of 2-Nitro-4,6-bis(trifluoromethyl)aniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the nitro and trifluoromethyl groups. |

| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bonding potential with the amino and nitro groups, but countered by the lipophilic trifluoromethyl groups.[2] |

| Non-Polar | Hexane, Toluene | Low | Limited favorable interactions with the non-polar solvent. |

| Aqueous | Water, Buffers | Low | The hydrophobic nature of the trifluoromethyl groups and the overall molecular size limit aqueous solubility.[1] |

Experimental Determination of Solubility

Accurate determination of solubility is paramount for applications ranging from reaction optimization to formulation development. The following section details a robust, self-validating protocol for the quantitative assessment of solubility.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for determining equilibrium solubility.

-

Preparation: Add an excess amount of 2-Nitro-4,6-bis(trifluoromethyl)aniline to a series of vials containing a precise volume of the desired solvents. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

-

Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a volumetric pipette.

-

Sample Preparation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[3] A standard calibration curve should be prepared to ensure accurate quantification.

Stability Profile and Degradation Pathways

Understanding the stability of 2-Nitro-4,6-bis(trifluoromethyl)aniline under various stress conditions is crucial for defining its shelf-life, handling, and storage requirements. Forced degradation studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.[4]

Theoretical Stability Considerations

The chemical structure of 2-Nitro-4,6-bis(trifluoromethyl)aniline suggests several potential points of instability:

-

Nitro Group Reduction: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately, amino derivatives. This is a common degradation pathway for nitroaromatic compounds.

-

Photodegradation: Aromatic nitro compounds and anilines can be susceptible to photodegradation.[5][6] The conjugated system can absorb UV or visible light, leading to excited states that can undergo various reactions.

-

Hydrolysis: While the aniline and trifluoromethyl groups are generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation. However, studies on nitroaniline isomers suggest stability in the pH range of 4.0-8.0.

-

Oxidation: The aniline moiety can be susceptible to oxidation, potentially leading to the formation of colored degradation products.

Forced Degradation Studies

Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, are essential for elucidating the stability of a new chemical entity.[7][8]

Caption: Workflow for a comprehensive forced degradation study.

-

Sample Preparation: Prepare solutions of 2-Nitro-4,6-bis(trifluoromethyl)aniline in appropriate solvents.

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Treat the sample with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.

-

Oxidative Degradation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

-

Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and solutions to light as per ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

Degradant Identification: For any significant degradation products, further characterization using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to elucidate their structures.

Analytical Methodologies for Quantification

Reliable analytical methods are the cornerstone of accurate solubility and stability assessments.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile and robust technique for the quantification of 2-Nitro-4,6-bis(trifluoromethyl)aniline.[3]

| Parameter | Recommended Condition | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) in a gradient | The organic modifier allows for elution control, and the acid improves peak shape for the aniline. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan) | The nitroaromatic chromophore should provide a strong UV absorbance for sensitive detection. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level analysis or the identification of volatile impurities, GC-MS can be a powerful tool. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of 2-Nitro-4,6-bis(trifluoromethyl)aniline. While specific experimental data for this compound is limited, the provided protocols and theoretical considerations, grounded in the behavior of analogous structures, offer a robust starting point for any research or development program.

Key Recommendations:

-

Prioritize Experimental Verification: Always supplement theoretical predictions with rigorous experimental data.

-

Method Validation is Crucial: Ensure that all analytical methods used for quantification are properly validated for accuracy, precision, linearity, and specificity.

-

Comprehensive Stability Assessment: Conduct thorough forced degradation studies to identify potential liabilities and develop appropriate control strategies.

-

Proper Handling and Storage: Based on stability data, establish clear guidelines for the handling and storage of 2-Nitro-4,6-bis(trifluoromethyl)aniline to ensure its integrity over time.

By following the principles and methodologies outlined in this guide, researchers and developers can confidently characterize the physicochemical properties of 2-Nitro-4,6-bis(trifluoromethyl)aniline, paving the way for its successful application in their respective fields.

References

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Cheméo. (n.d.). Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6). Retrieved from [Link]

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- Google Patents. (n.d.). CN102010266A - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

PMC. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Retrieved from [Link]

-

NCBI. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. Retrieved from [Link]

-

Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

TSI Journals. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

PubMed. (n.d.). Alkaline hydrolysis/polymerization of 2,4,6-trinitrotoluene: characterization of products by 13C and 15N NMR. Retrieved from [Link]

-

West Liberty University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

PubMed. (n.d.). Photodegradation of Aniline in Aqueous Suspensions of Microalgae. Retrieved from [Link]

Sources

- 1. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Unlocking New Frontiers in Research: A Technical Guide to the Potential Applications of 2-Nitro-4,6-bis(trifluoromethyl)aniline

For Immediate Release

[CITY, STATE] – [Date] – As the landscape of chemical synthesis and drug discovery continues to evolve, the exploration of novel molecular scaffolds is paramount. This technical guide introduces 2-Nitro-4,6-bis(trifluoromethyl)aniline, a unique trifluoromethylated aromatic amine, and explores its potential research applications. This document serves as a resource for researchers, scientists, and drug development professionals, providing insights into its synthesis, chemical properties, and prospective utility in medicinal chemistry and materials science.

Introduction: The Promise of Fluorinated Anilines

Aniline and its derivatives are foundational building blocks in modern chemistry, contributing to the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules can dramatically enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 2-Nitro-4,6-bis(trifluoromethyl)aniline (also known as 2,4-Bis(trifluoromethyl)-6-nitroaniline) presents a compelling scaffold for investigation, combining the reactive potential of the aniline and nitro functionalities with the unique physicochemical properties imparted by two trifluoromethyl groups.

This guide will delve into the potential of this promising, yet underexplored, molecule. While direct applications are still emerging, its structural motifs suggest a rich chemical landscape for discovery.

| Property | Value | Source |

| CAS Number | 320-21-8 | [3][4][5][6] |

| Molecular Formula | C8H4F6N2O2 | [3][4][5][6] |

| Molecular Weight | 274.12 g/mol | [3][4][5][6] |

| Purity | Typically ≥97% | [3][5][6] |

| Appearance | (Inferred) Likely a crystalline solid | |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [3][4] |

Proposed Synthesis of 2-Nitro-4,6-bis(trifluoromethyl)aniline

While specific literature on the synthesis of 2-Nitro-4,6-bis(trifluoromethyl)aniline is not abundant, a plausible synthetic route can be extrapolated from established methods for analogous compounds, such as the nitration of trifluoromethyl-substituted benzenes and the amination of nitroaromatics.[7][8] A potential two-step synthesis is outlined below, starting from the commercially available 1,3-bis(trifluoromethyl)benzene.

Figure 1: Proposed synthetic pathway for 2-Nitro-4,6-bis(trifluoromethyl)aniline.

Experimental Protocol: A Hypothetical Two-Step Synthesis

This protocol is a representative example based on similar transformations and should be optimized for safety and yield.

Step 1: Nitration of 1,3-bis(trifluoromethyl)benzene to yield 2,4-bis(trifluoromethyl)nitrobenzene.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, carefully add fuming sulfuric acid. Cool the flask in an ice-water bath to 0-5°C.

-

Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the cooled fuming sulfuric acid, maintaining the temperature below 10°C.

-

Addition of Starting Material: Add 1,3-bis(trifluoromethyl)benzene dropwise to the nitrating mixture, ensuring the temperature does not exceed 15°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Amination of 2,4-bis(trifluoromethyl)nitrobenzene.

This step is more speculative and could proceed via different routes. One possibility is reduction followed by nitration, or direct nucleophilic aromatic substitution if a suitable leaving group is present.

Route A: Reduction and Re-Nitration

-

Reduction: Reduce the nitro group of 2,4-bis(trifluoromethyl)nitrobenzene to an amino group using a standard reducing agent such as iron powder in the presence of ammonium chloride or catalytic hydrogenation (e.g., H2/Pd-C). This would yield 2,4-bis(trifluoromethyl)aniline.

-

Nitration: The resulting aniline would then be carefully nitrated. Due to the activating nature of the amino group, this step would require careful control of conditions to achieve selective mono-nitration at the ortho position.

Route B: Nucleophilic Aromatic Substitution (if a suitable precursor is available)

If a precursor like 1-chloro-2,4-bis(trifluoromethyl)-6-nitrobenzene were available, a nucleophilic aromatic substitution with ammonia could be envisioned, similar to the synthesis of 2-nitro-4-trifluoromethylaniline.[8]

Potential Research Applications: A World of Possibilities

The unique combination of a nucleophilic amino group, an electrophilically activating/modifiable nitro group, and two strongly electron-withdrawing trifluoromethyl groups makes 2-Nitro-4,6-bis(trifluoromethyl)aniline a versatile platform for chemical exploration.

Medicinal Chemistry

The presence of both nitro and trifluoromethyl groups in aniline derivatives has been associated with significant biological activity.

-

Antimicrobial Agents: Trifluoro-anilines have demonstrated antibacterial and antibiofilm properties.[9] For instance, 4-amino-3-chloro-5-nitrobenzotrifluoride has shown efficacy against Vibrio species.[9] The structural features of 2-Nitro-4,6-bis(trifluoromethyl)aniline make it a prime candidate for screening against a panel of pathogenic bacteria and fungi. The high lipophilicity conferred by the two -CF3 groups could enhance cell membrane penetration.[2]

-

Anticancer Drug Scaffolds: Nitroaromatic compounds are known to be bioreductively activated in hypoxic tumor environments, leading to cytotoxic species. Furthermore, trifluoromethylated anilines are key components in several approved anticancer drugs (e.g., nilutamide, bicalutamide). The subject molecule could serve as a starting point for the synthesis of novel kinase inhibitors or agents targeting hypoxic tumors.

-

Antiparasitic Compounds: The trifluoromethyl group is a common feature in modern antiparasitic drugs. The strong electron-withdrawing nature of the substituents on the aniline ring could modulate the pKa of the amino group, potentially influencing interactions with parasitic enzymes.

Figure 2: Potential applications in medicinal chemistry.

Materials Science

The reactivity of the amino and nitro groups opens avenues for the development of novel functional materials.

-

Azo Dyes: Primary aromatic amines are precursors to azo dyes through diazotization and coupling reactions.[10] The presence of two trifluoromethyl groups could impart unique photophysical properties, such as altered absorption spectra and enhanced stability, to the resulting dyes.

-

High-Performance Polymers: The aniline moiety can be incorporated into polymer backbones, such as polyimides or polyamides. The fluorine content from the trifluoromethyl groups would be expected to enhance thermal stability, chemical resistance, and confer low dielectric properties, making such polymers potentially suitable for advanced electronics and aerospace applications.

-

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the amino (donor) and nitro (acceptor) groups on the aromatic ring is a classic design principle for chromophores with NLO properties. The additional influence of the trifluoromethyl groups could further enhance these properties.

Key Chemical Transformations

The functional groups of 2-Nitro-4,6-bis(trifluoromethyl)aniline allow for a range of chemical modifications, making it a versatile synthetic intermediate.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 2,4-bis(trifluoromethyl)benzene-1,3-diamine. This diamine could be a valuable monomer for polymerization or a precursor for the synthesis of heterocyclic compounds like benzimidazoles.

-

Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.

-

N-Functionalization: The amino group can be acylated, alkylated, or used in condensation reactions to form imines or Schiff bases, providing access to a diverse library of derivatives for further screening and application.

Conclusion and Future Outlook

2-Nitro-4,6-bis(trifluoromethyl)aniline stands as a promising but largely untapped resource for chemical innovation. Its unique electronic and steric properties, conferred by the strategic placement of nitro and dual trifluoromethyl groups on an aniline scaffold, suggest significant potential in both medicinal chemistry and materials science. While further research is needed to fully elucidate its reactivity and biological activity, the foundational principles of physical organic chemistry and the known applications of related compounds provide a strong rationale for its investigation. This technical guide serves as a call to action for the scientific community to explore the rich potential of this intriguing molecule.

References

- Benziger, T. M. (1977). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. SciELO.

- Google Patents. (n.d.). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

- Google Patents. (n.d.). Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.

- Google Patents. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

ResearchGate. (2015). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved February 6, 2026, from [Link]

-

Scribd. (n.d.). Preparation of 2,4,6tribromoaniline: Principle. Retrieved February 6, 2026, from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Retrieved February 6, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 6, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). The Trifluoromethyl Group's Impact: Understanding 4-Nitro-3-(trifluoromethyl)aniline. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved February 6, 2026, from [Link]

-

Lead Sciences. (n.d.). 2-Nitro-4,6-bis(trifluoromethyl)aniline. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, October 27). Trifluoromethylarylation of alkenes using anilines. Retrieved February 6, 2026, from [Link]

Sources

- 1. chempanda.com [chempanda.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Nitro-4,6-bis(trifluoromethyl)aniline - Lead Sciences [lead-sciences.com]

- 4. 320-21-8|2-Nitro-4,6-bis(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 5. molcore.com [molcore.com]

- 6. aceschem.com [aceschem.com]

- 7. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 8. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from 2-Nitro-4,6-bis(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Nitro-4,6-bis(trifluoromethyl)aniline in Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design, significantly enhancing pharmacological profiles.[1][2] The trifluoromethyl (CF3) group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a compound's potency, membrane permeability, and pharmacokinetic properties.[1] 2-Nitro-4,6-bis(trifluoromethyl)aniline emerges as a highly valuable, albeit specialized, building block. Its densely functionalized aromatic core, featuring two strongly electron-withdrawing trifluoromethyl groups and a versatile nitro functionality, presents a rich platform for the synthesis of a diverse array of complex molecules.

The electron-deficient nature of the aromatic ring, a consequence of the nitro and bis(trifluoromethyl) substitution, renders it highly susceptible to specific chemical transformations. This guide provides an in-depth exploration of the synthetic pathways accessible from this versatile starting material, with a focus on the practical application of these derivatives in drug discovery and materials science. We will delve into the causal mechanisms behind the reaction pathways and provide detailed, field-proven protocols for key transformations.

Proposed Synthesis of the Starting Material: 2-Nitro-4,6-bis(trifluoromethyl)aniline

While direct, high-yield synthetic routes to 2-Nitro-4,6-bis(trifluoromethyl)aniline are not extensively documented in readily available literature, a plausible multi-step synthesis can be proposed based on established organic chemistry principles. A potential pathway could commence with the nitration of 1,3-bis(trifluoromethyl)benzene, followed by a nucleophilic aromatic substitution to introduce the amino group. This proposed route leverages the directing effects of the trifluoromethyl groups and the principles of aromatic substitution.

Core Synthetic Transformations and Derivative Classes

The chemical reactivity of 2-Nitro-4,6-bis(trifluoromethyl)aniline is dominated by three key features: the reducible nitro group, the diazotizable primary amine, and the highly electron-deficient aromatic ring. The following sections detail the primary classes of derivatives that can be accessed from this starting material.

Reduction of the Nitro Group: Access to 4,6-Bis(trifluoromethyl)-1,2-phenylenediamine

The selective reduction of the nitro group is a pivotal first step in many synthetic sequences, yielding the corresponding 1,2-diamine. This diamine is a critical precursor for the synthesis of a wide range of heterocyclic compounds.

Mechanistic Rationale: The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation.[3] Common methods include catalytic hydrogenation or the use of metals in acidic media. The choice of reducing agent is crucial to avoid the reduction of other functional groups.

Protocol 1: Catalytic Hydrogenation

-

Reactants: 2-Nitro-4,6-bis(trifluoromethyl)aniline, Palladium on carbon (Pd/C, 10 wt. %), Ethanol.

-

Procedure:

-

In a high-pressure reaction vessel, dissolve 2-Nitro-4,6-bis(trifluoromethyl)aniline (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (0.05 eq).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield 4,6-Bis(trifluoromethyl)-1,2-phenylenediamine.

-

Table 1: Comparison of Reduction Methods

| Method | Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol/Methanol | 25-50 | >90 | Clean reaction, requires specialized equipment. |

| Metal/Acid | Fe/HCl or SnCl₂/HCl | Ethanol/Water | 80-100 | 80-90 | Cost-effective, work-up can be more involved. |

dot

Caption: Reduction and subsequent cyclization workflow.

Diazotization and Sandmeyer-Type Reactions

The primary amino group of 2-Nitro-4,6-bis(trifluoromethyl)aniline can be converted into a diazonium salt, a highly versatile intermediate.[4][5][6] This diazonium salt can then undergo a variety of Sandmeyer or Sandmeyer-type reactions to introduce a wide range of substituents in place of the amino group.[7][8]

Mechanistic Rationale: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. The diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles, often catalyzed by copper(I) salts.[6]

Protocol 2: General Diazotization and Sandmeyer Reaction (Halogenation)

-

Reactants: 2-Nitro-4,6-bis(trifluoromethyl)aniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

-

Procedure:

-

Suspend 2-Nitro-4,6-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

-

Slowly add a solution of NaNO₂ (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl at 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Table 2: Representative Sandmeyer Reactions

| Target Derivative | Reagent | Product |

| Chloro- | CuCl/HCl | 1-Chloro-2-nitro-4,6-bis(trifluoromethyl)benzene |

| Bromo- | CuBr/HBr | 1-Bromo-2-nitro-4,6-bis(trifluoromethyl)benzene |

| Cyano- | CuCN/KCN | 2-Nitro-4,6-bis(trifluoromethyl)benzonitrile |

| Fluoro- | HBF₄ (Schiemann) | 1-Fluoro-2-nitro-4,6-bis(trifluoromethyl)benzene |

dot

Caption: Diazotization and Sandmeyer reaction pathway.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three strong electron-withdrawing groups (one nitro and two trifluoromethyl) makes the aromatic ring of 2-Nitro-4,6-bis(trifluoromethyl)aniline highly electron-deficient and thus activated towards nucleophilic aromatic substitution (SNAr).[9][10][11] While the starting material itself does not have a conventional leaving group, derivatives prepared via Sandmeyer reactions (e.g., the 1-chloro derivative) would be excellent substrates for SNAr.

Mechanistic Rationale: The SNAr reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-poor aromatic ring at the carbon bearing a good leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex.[11] The leaving group then departs, restoring the aromaticity of the ring. The strong electron-withdrawing groups are essential for stabilizing the negative charge of the Meisenheimer complex.

Protocol 3: SNAr with an Amine Nucleophile

-

Reactants: 1-Chloro-2-nitro-4,6-bis(trifluoromethyl)benzene, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve 1-Chloro-2-nitro-4,6-bis(trifluoromethyl)benzene (1.0 eq) and the amine (1.2 eq) in DMF.

-

Add the base (2.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

dot

Caption: Nucleophilic aromatic substitution (SNAr) mechanism.

Application in Heterocyclic Synthesis

As previously mentioned, the diamine derivative, 4,6-Bis(trifluoromethyl)-1,2-phenylenediamine, is a valuable precursor for synthesizing fused heterocyclic systems, which are prevalent in many biologically active molecules.[12][13][14]

Example Application: Synthesis of Benzimidazoles

Benzimidazoles are a common scaffold in medicinal chemistry. They can be readily synthesized by the condensation of 1,2-phenylenediamines with aldehydes.

Protocol 4: Synthesis of a 2-Substituted-5,7-bis(trifluoromethyl)benzimidazole

-

Reactants: 4,6-Bis(trifluoromethyl)-1,2-phenylenediamine, an aldehyde (R-CHO), and an oxidizing agent (e.g., sodium metabisulfite or air).

-

Procedure:

-

In a round-bottom flask, dissolve 4,6-Bis(trifluoromethyl)-1,2-phenylenediamine (1.0 eq) and the aldehyde (1.1 eq) in ethanol.

-

Add a catalytic amount of an acid (e.g., a few drops of acetic acid).

-

Reflux the mixture for 2-4 hours. The reaction can be promoted by the addition of an oxidizing agent.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

Conclusion

2-Nitro-4,6-bis(trifluoromethyl)aniline is a powerful synthetic intermediate that provides access to a wide range of highly functionalized aromatic and heterocyclic compounds. The strategic manipulation of its nitro and amino functionalities, coupled with the unique electronic properties of the bis(trifluoromethyl)phenyl ring, allows for a diverse array of chemical transformations. The protocols outlined in this guide serve as a foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery, materials science, and beyond.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Thiazolo[4,5-d]pyrimidine derivatives are considered potential therapeutic agents, particularly in the development of anticancer drugs. In this study, new 7-oxo-(2a-e), 7-chloro-(3a-e) and also three 7-amino-(4a-c) 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]

-

In chemistry, amines are organic compounds that contain carbon–nitrogen bonds. (n.d.). Amine. Wikipedia. [Link]

-

A monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene... (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]

-

Synthetic methodologies based on the hetero-Diels–Alder reaction are widely employed in organic chemistry. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. [Link]

-

A chalcone was prepared by the reaction of 1,4-diacetylbenzene with benzaldehyde. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Link]

-

The diazotization of anilines in aqueous solution has been found to be highly useful as a key reaction step to achieve the denitrification of low-concentrated nitrogen dioxide in air. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development - ACS Publications. [Link]

-

In situ generation of diazonium salts from anilines represents an efficient and practical pathway, leading to a series of useful architectures. (2025). Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [Link]

-

The nitrosation of primary aromatic amines with nitrous acid...leads to diazonium salts... (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

-

Metal-catalyzed reactions play a vital part to construct a variety of pharmaceutically important scaffolds from past few decades. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

A range of benzotrifluorides are conveniently accessible in high yields from diazonium salts and the inexpensive trifluoromethylating agent TMSCF3 through a copper-mediated Sandmeyer trifluoromethylation reaction. (2014). Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]

-

On the other hand, when the use of aniline derivative 2b gave no product 3b under the optimized conditions. (n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

-

3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was prepared by three different ways... (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]

-

Owing to the high electronegativity of fluorine atoms, polyfluoroarenes can undergo nucleophilic aromatic substitution (SNAr)... (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Diazotisation [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

Application Notes and Protocols for 2-Nitro-4,6-bis(trifluoromethyl)aniline: A Synthetic Guide for Drug Discovery and Chemical Biology

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl group's unique electronic properties and steric profile can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with the versatile aniline scaffold, a key building block in numerous pharmaceuticals, the resulting trifluoromethylated anilines become powerful intermediates for the synthesis of novel therapeutics.[1][3] This guide provides a comprehensive experimental protocol for the synthesis of 2-Nitro-4,6-bis(trifluoromethyl)aniline, a promising but less commercially available building block, designed for researchers and professionals in drug development and chemical biology.

The strategic placement of a nitro group ortho to the amine and two trifluoromethyl groups on the aniline ring creates a unique electronic and steric environment. This substitution pattern can influence the pKa of the aniline nitrogen, modulate the reactivity of the aromatic ring, and provide specific vectors for further chemical elaboration. The protocols detailed herein are designed to be a robust starting point for the synthesis and utilization of this valuable intermediate.

Physicochemical and Safety Profile

Table 1: Predicted Physicochemical Properties of 2-Nitro-4,6-bis(trifluoromethyl)aniline and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Boiling Point (°C) | Key Hazards |

| 2-Nitro-4,6-bis(trifluoromethyl)aniline | C8H4F6N2O2 | 289.12 | 70-80 | >200 | Skin/eye irritant, potential acute toxicity |

| 2-Nitro-4-(trifluoromethyl)aniline[4] | C7H5F3N2O2 | 206.12 | 106-107 | 247 | Skin/eye irritant |

| 2,4-Bis(trifluoromethyl)aniline[5] | C8H5F6N | 229.12 | 33-36 | 178-180 | Toxic if swallowed, skin/eye irritant |

| 2,4,6-Trinitroaniline[6] | C6H4N4O6 | 228.12 | 188-190 | Explodes | Explosive, toxic |

Safety and Handling Precautions:

Anilines, particularly those bearing nitro groups, should be handled with care as they can be toxic and are often skin and eye irritants.[5][7] The presence of multiple electron-withdrawing groups can increase the acidity of the amine protons and may enhance skin absorption.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) when handling the reagents and product.[7]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Proposed Synthetic Pathway

The synthesis of 2-Nitro-4,6-bis(trifluoromethyl)aniline can be strategically approached through the nitration of a suitable precursor, 3,5-bis(trifluoromethyl)aniline. This commercially available starting material provides the correct orientation of the trifluoromethyl groups, directing the incoming nitro group to the ortho position due to the activating and ortho,para-directing nature of the amine, despite the deactivating effect of the trifluoromethyl groups.

Caption: Proposed synthetic route to 2-Nitro-4,6-bis(trifluoromethyl)aniline.

Detailed Experimental Protocol: Synthesis of 2-Nitro-4,6-bis(trifluoromethyl)aniline

This protocol provides a step-by-step method for the nitration of 3,5-bis(trifluoromethyl)aniline. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Reagents:

-

3,5-Bis(trifluoromethyl)aniline (97% or higher)

-

Concentrated Sulfuric Acid (H2SO4, 98%)

-

Fuming Nitric Acid (HNO3, ≥90%)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C in an ice bath.

-

Slowly and portion-wise, add 2.29 g (10 mmol) of 3,5-bis(trifluoromethyl)aniline to the cold sulfuric acid with vigorous stirring. The aniline will protonate and dissolve. Causality: Dissolving the aniline in sulfuric acid protonates the amine, preventing its oxidation by nitric acid and deactivating the ring slightly to control the nitration.

-

-

Nitration:

-

In a separate, small, dry vial, carefully prepare the nitrating mixture by adding 0.45 mL (10.5 mmol) of fuming nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cold in an ice bath. Causality: The mixture of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.

-

Using a dropping funnel or a syringe pump, add the cold nitrating mixture dropwise to the stirred aniline solution at 0°C over a period of 30 minutes. The temperature of the reaction mixture should be carefully monitored and maintained below 5°C. Causality: A slow, controlled addition at low temperature is crucial to prevent over-nitration and dangerous exothermic reactions.[9]

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour.

-

Remove the ice bath and let the reaction warm to room temperature, stirring for another 2-4 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

-

Work-up and Extraction:

-

Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate should form. Causality: Quenching the reaction with ice water precipitates the organic product and dilutes the strong acid.

-

Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL, caution: CO2 evolution), and brine (50 mL). Causality: The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will likely be a yellow-orange solid or oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield 2-Nitro-4,6-bis(trifluoromethyl)aniline as a yellow solid.

-

Characterization and Validation

To ensure the identity and purity of the synthesized 2-Nitro-4,6-bis(trifluoromethyl)aniline, a combination of spectroscopic and analytical techniques is recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the two equivalent CF3 groups.

-

¹³C NMR: The carbon NMR will provide information on the number and electronic environment of the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine, the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and the C-F stretching of the trifluoromethyl groups.

-

Melting Point: A sharp melting point range will indicate a high degree of purity.

Conclusion and Future Directions

This guide provides a detailed and scientifically grounded protocol for the synthesis of 2-Nitro-4,6-bis(trifluoromethyl)aniline, a valuable building block for drug discovery and chemical biology. By understanding the rationale behind each experimental step, researchers can confidently approach the synthesis of this and related fluorinated anilines. The unique substitution pattern of the target molecule opens up numerous possibilities for its use as a scaffold in the development of novel kinase inhibitors, receptor modulators, and other therapeutic agents. Further derivatization of the amine or nitro group, or nucleophilic aromatic substitution, can lead to a diverse library of compounds for biological screening.

References

-

PubChem. 2-(Trifluoromethyl)aniline. [Link]

-

Krasowska, D., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]

-

Giradkar, P. P., et al. (2023). Synthesis, Characterization and Study of Antimicrobial Activity of 2,4,6-Tribromoaniline. International Journal of Creative Research Thoughts, 11(5), c22-c26. [Link]

- Bayer AG. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- Asahi Glass Company, Limited. (2005). Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Teixeira, J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(7), 653. [Link]

-

PubChem. 2,4-Bis(trifluoromethyl)aniline. [Link]

-

Carl ROTH. (2020). Safety Data Sheet: 2-Nitroaniline. [Link]

-

Amerigo Scientific. 2-Bromo-6-nitro-4-(trifluoromethyl)aniline. [Link]

-

Cheméo. Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl-. [Link]

-

Wang, F., et al. (2018). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Request PDF. [Link]

-

PureSynth. 2-Nitro-4-(Trifluoromethoxy)Aniline 98.0%(GC). [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,4-Bis(trifluoromethyl)aniline | C8H5F6N | CID 602856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-TRINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 2-Nitro-4,6-bis(trifluoromethyl)aniline as a Precursor for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "2-Nitro-4,6-bis(trifluoromethyl)aniline" is a specialized chemical scaffold for which detailed public-domain data is limited. The following application notes and protocols are constructed based on established principles of organic chemistry and expert analysis of structurally related compounds. All proposed experimental procedures should be rigorously evaluated and optimized under appropriate laboratory settings.

Introduction: The Promise of Fluorinated Scaffolds in Agrochemicals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The trifluoromethyl (-CF3) group, in particular, can significantly enhance the biological efficacy of active ingredients by modulating factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Anilines bearing both nitro and trifluoromethyl substituents are valuable intermediates, famously exemplified by the dinitroaniline herbicide, trifluralin.[2][3] This document outlines the prospective utility of 2-Nitro-4,6-bis(trifluoromethyl)aniline as a key building block for the synthesis of a new generation of agrochemicals, leveraging the unique electronic and steric properties conferred by its distinct substitution pattern.

Physicochemical and Spectroscopic Profile

| Property | Predicted Value | Rationale / Comments |

| Molecular Formula | C₈H₄F₆N₂O₂ | - |

| Molecular Weight | 274.12 g/mol | - |

| Appearance | Yellow to orange crystalline solid | Typical for nitroaromatic compounds. |

| Melting Point | 85 - 95 °C | Expected to be a solid at room temperature. |

| Boiling Point | > 250 °C | High boiling point due to polarity and molecular weight. |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., acetone, DMSO, DMF) | The two -CF3 groups increase lipophilicity, while the nitro and amine groups contribute polarity. |

| pKa (of the amine) | ~ -1 to 1 | The powerful electron-withdrawing effects of the two -CF3 groups and the ortho-nitro group are expected to significantly reduce the basicity of the aniline nitrogen. |

Proposed Synthetic Pathway for 2-Nitro-4,6-bis(trifluoromethyl)aniline

A plausible synthetic route to the title compound can be envisioned starting from commercially available 3,5-bis(trifluoromethyl)aniline. This multi-step synthesis involves protection of the amine, nitration, and subsequent deprotection.

Caption: Proposed synthesis of 2-Nitro-4,6-bis(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of 2-Nitro-4,6-bis(trifluoromethyl)aniline

Step 1: Acetylation of 3,5-Bis(trifluoromethyl)aniline

-

To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 vol).

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-acetyl-3,5-bis(trifluoromethyl)aniline.

Step 2: Nitration of N-Acetyl-3,5-bis(trifluoromethyl)aniline

-